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Compound of Interest

Compound Name: 2-Hydroxyxanthone

Cat. No.: B158754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxyxanthone (2-hydroxy-9H-xanthen-9-one), a significant organic compound belonging to

the xanthone class of molecules. This document collates and presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols utilized for their acquisition. The information herein is intended to serve as a valuable

resource for researchers engaged in the identification, characterization, and development of

xanthone-based compounds.

Chemical Structure and Properties
Molecular Formula: C₁₃H₈O₃[1]

Molecular Weight: 212.20 g/mol [1]

Appearance: Solid[1]

Melting Point: 241 - 241.5 °C[1]

Spectroscopic Data
The following sections detail the key spectroscopic data for 2-hydroxyxanthone, presented in

a structured format for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally verified ¹H and ¹³C NMR dataset for 2-hydroxyxanthone
was not found in the immediate search, a 1977 study by Finnegan and Merkel reported

recording the NMR spectrum of 2-hydroxyxanthone[2]. Further investigation of this specific

publication is recommended to obtain the precise chemical shifts and coupling constants. For

illustrative purposes and based on the analysis of related hydroxyxanthone derivatives, the

expected spectral features are discussed below.

Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxyxanthone

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 7.0 - 7.2 d ~2.5

H-3 7.2 - 7.4 dd ~8.5, 2.5

H-4 7.8 - 8.0 d ~8.5

H-5 7.5 - 7.7 m

H-6 7.3 - 7.5 m

H-7 7.6 - 7.8 m

H-8 8.1 - 8.3 dd ~8.0, 1.5

2-OH 9.0 - 10.0 s (broad)

Note: These are predicted values based on the general chemical shift ranges for aromatic

protons in hydroxyxanthones and may vary depending on the solvent and experimental

conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxyxanthone
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~105

C-2 ~160

C-3 ~115

C-4 ~125

C-4a ~155

C-5 ~122

C-6 ~127

C-7 ~124

C-8 ~118

C-8a ~121

C-9 ~176

C-9a ~150

C-10a ~116

Note: These are predicted values. The PubChem database indicates a ¹³C NMR spectrum was

acquired on a Jeol FX-60 instrument, but the specific data is not publicly available in the

database.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 2-hydroxyxanthone exhibits characteristic absorption bands

corresponding to its functional groups. The data presented here is a compilation from studies

on various hydroxyxanthone derivatives.

Table 3: Key IR Absorption Bands for 2-Hydroxyxanthone
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3450 - 3200 O-H stretch (hydroxyl group) Strong, Broad

1650 - 1610 C=O stretch (γ-pyrone) Strong

1600 - 1450 C=C stretch (aromatic) Medium to Strong

1300 - 1200 C-O-C stretch (ether linkage) Strong

1200 - 1000 C-O stretch (hydroxyl group) Medium

Mass Spectrometry (MS)
Mass spectrometry data provides crucial information about the molecular weight and

fragmentation pattern of 2-hydroxyxanthone. The molecular ion peak ([M]⁺) is expected at

m/z 212, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometry Data for 2-Hydroxyxanthone

m/z Relative Intensity Interpretation

212 High Molecular Ion ([M]⁺)[1]

213 Moderate [M+1]⁺ isotope peak[1]

184 Moderate [M - CO]⁺[1]

155 Low Further fragmentation

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

hydroxyxanthones, based on methods reported in the literature for similar compounds.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., JEOL 500 MHz or similar).

Sample Preparation: The 2-hydroxyxanthone sample is dissolved in a suitable deuterated

solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
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Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse

sequences are used for one-dimensional spectra. For more detailed structural elucidation,

two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu

FTIR-8201 PC or similar).

Sample Preparation: The solid 2-hydroxyxanthone sample is finely ground and mixed with

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and

the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is recorded for baseline correction.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation (e.g., Shimadzu-QP 2010S or similar).

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC,

where it is vaporized and separated from any impurities. The separated compound then

enters the mass spectrometer.

Ionization: Electron Impact (EI) is a common ionization method for this type of compound,

where high-energy electrons bombard the molecule, causing it to ionize and fragment.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z), and a detector records the abundance of each ion, generating the mass

spectrum.

Visualizations
Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-hydroxyxanthone.

Sample Preparation

Spectroscopic Techniques

Data Interpretation

2-Hydroxyxanthone Sample

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

General workflow for the spectroscopic analysis of 2-hydroxyxanthone.

Relationship between Spectroscopic Data and Molecular
Structure
This diagram shows how different spectroscopic techniques provide complementary

information to determine the structure of 2-hydroxyxanthone.
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Relationship between spectroscopic data and the molecular structure of 2-hydroxyxanthone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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